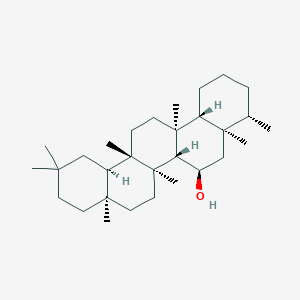
(4S,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-6-ol
Beschreibung
(4S,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-6-ol is a bioactive compound identified in various plant extracts, including Stevia rebaudiana. It is known for its antioxidant properties and potential health benefits .
Eigenschaften
CAS-Nummer |
18671-57-3 |
|---|---|
Molekularformel |
C30H52O |
Molekulargewicht |
428.7 g/mol |
IUPAC-Name |
(4S,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-6-ol |
InChI |
InChI=1S/C30H52O/c1-20-10-9-11-22-27(5)15-17-29(7)23-19-25(2,3)12-13-26(23,4)14-16-30(29,8)24(27)21(31)18-28(20,22)6/h20-24,31H,9-19H2,1-8H3/t20-,21+,22-,23+,24-,26+,27-,28+,29-,30+/m0/s1 |
InChI-Schlüssel |
RYHFAMWSYGRMTM-OYJDITGBSA-N |
SMILES |
CC1CCCC2C1(CC(C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)O)C |
Isomerische SMILES |
C[C@H]1CCC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)O)C |
Kanonische SMILES |
CC1CCCC2C1(CC(C3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4S,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-6-ol can be synthesized from 2,3-oxidosqualene through a biocatalytic process involving cycloartenol synthase . This enzyme facilitates the conversion of (S)-squalene-2,3-epoxide to epiputranjivol under specific conditions.
Industrial Production Methods
Industrial production of epiputranjivol typically involves extraction from plant sources such as Stevia rebaudiana. The essential oil is extracted and analyzed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
(4S,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-6-ol undergoes various chemical reactions, including oxidation and reduction. It is also involved in substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving epiputranjivol include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions are typically carried out under controlled temperature and pH conditions.
Major Products Formed
The major products formed from the reactions of epiputranjivol depend on the specific reagents and conditions used. For example, oxidation may yield epiputranjivol oxide, while reduction may produce epiputranjivol alcohol.
Wissenschaftliche Forschungsanwendungen
(4S,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-6-ol has a wide range of scientific research applications:
Wirkmechanismus
(4S,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-6-ol exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells. The molecular targets and pathways involved include the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
γ-Sitosterol: Another compound with antioxidant properties found in Stevia rebaudiana.
Globulol: Known for its antioxidant and anti-inflammatory effects.
Betulinic Aldehyde: Exhibits anticancer and anti-inflammatory properties.
Uniqueness of (4S,4aR,6R,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-6-ol
This compound is unique due to its specific molecular structure and potent antioxidant activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


